N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide
Description
Properties
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)-2-oxo-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-10(2)19(11(3)4)17(21)16(20)14-9-18-15-7-6-12(22-5)8-13(14)15/h6-11,18H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRKISNXFPSRFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C(=O)C1=CNC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201343934 | |
| Record name | N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201343934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2426-22-4 | |
| Record name | N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201343934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Solvent Systems
Alkylation is typically performed in polar aprotic solvents such as 1,4-dioxane or ketones (e.g., acetone, methyl ethyl ketone). These solvents facilitate nucleophilic substitution at the indole’s 3-position while maintaining the stability of the glyoxylamide moiety. The reaction employs inorganic or organic bases, including potassium carbonate (K₂CO₃), diisopropylethylamine (DIEA), or triethylamine (TEA), to deprotonate the indole and drive the alkylation forward.
Table 1: Representative Alkylation Conditions
| Component | Specification |
|---|---|
| Solvent | 1,4-Dioxane, acetone, or methyl ethyl ketone |
| Base | K₂CO₃, DIEA, or TEA |
| Temperature | Reflux (80–120°C) |
| Reaction Time | 6–24 hours |
| Alkylating Agent | Bromo-N,N-diisopropylacetamide derivatives |
For instance, reacting 5-methoxy-1H-indole with bromo-N,N-diisopropylacetamide in 1,4-dioxane at reflux for 12 hours yields the target compound after purification.
Workup and Purification
Post-alkylation, the crude product is extracted using ethyl acetate and washed with brine to remove residual base. The organic phase is dried over magnesium sulfate (MgSO₄) and concentrated in vacuo. Flash chromatography on silica gel with ethyl acetate/triethylamine (100:4) is employed to isolate the pure product.
Palladium-Catalyzed Cross-Coupling for Indole Functionalization
The 5-methoxy group on the indole ring may be introduced via palladium-catalyzed cross-coupling, particularly when starting from halogenated indole precursors. This method ensures regioselectivity and high yields for complex indole derivatives.
Suzuki-Miyaura Coupling
A boronic acid coupling partner, such as methoxyphenylboronic acid, reacts with 5-bromo-1H-indole in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). The reaction is conducted in a mixed solvent system of toluene/ethanol/water (4:2:1) at 80–100°C for 12–24 hours.
Table 2: Cross-Coupling Parameters
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |
| Solvent | Toluene/ethanol/water (4:2:1) |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
Protecting Group Strategy
During cross-coupling, the indole nitrogen is often protected with a tert-butoxycarbonyl (Boc) or acetyl group to prevent undesired side reactions. Deprotection is achieved under acidic (HCl/dioxane) or basic (ammonia/methanol) conditions post-coupling.
Deprotection and Final Functionalization
After introducing the glyoxylamide moiety, final deprotection steps ensure the integrity of the indole nitrogen. For Boc-protected intermediates, treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 1–2 hours effectively removes the protecting group. Acetyl-protected derivatives require alkaline hydrolysis with aqueous sodium hydroxide (NaOH) in methanol.
Alternative Synthetic Routes
Glyoxylic Acid Condensation
An alternative approach involves condensing 5-methoxyindole-3-glyoxylic acid with diisopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This one-pot reaction proceeds in tetrahydrofuran (THF) at 0–25°C, yielding the target compound after filtration and solvent evaporation.
Reductive Amination
While less common, reductive amination of 5-methoxyindole-3-glyoxaldehyde with diisopropylamine using sodium cyanoborohydride (NaBH₃CN) in methanol represents a viable pathway. This method, however, requires stringent pH control (pH 4–6) and yields moderate quantities of the product.
Scalability and Industrial Considerations
Industrial-scale synthesis prioritizes cost-effectiveness and reproducibility. The alkylation method (Section 1) is favored for its high atom economy and compatibility with continuous flow reactors. Solvent recovery systems, particularly for 1,4-dioxane, reduce environmental impact. Recent advancements in catalytic systems, such as immobilized palladium catalysts, further enhance the sustainability of cross-coupling steps .
Chemical Reactions Analysis
Types of Reactions
N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diisopropylamino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophilic groups replacing the diisopropylamino group.
Scientific Research Applications
N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The 2-oxoacetamide indole scaffold is highly versatile, with modifications to the N-substituent or indole ring significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected 2-Oxoacetamide Indole Derivatives
Key Findings from Comparative Studies
Role of N-Substituents
- Diisopropyl vs. Cyclohexyl/Adamantyl: The diisopropyl group in the target compound provides moderate steric bulk compared to the cyclohexyl or adamantyl substituents. While the cyclohexyl analog (300.35 g/mol) exhibits crystallographic stability (monoclinic P2₁) , adamantyl derivatives are associated with increased membrane permeability due to lipophilic adamantane .
- Biological Implications :
Adamantyl-substituted analogs show promise in antiviral studies, whereas the target compound’s applications remain exploratory, likely due to its thermal instability .
Indole Ring Modifications
- 5-Methoxy vs. 4-Methoxy/Chloro Substituents: The 5-methoxy group in the target compound may enhance electron-donating effects, influencing binding affinity in receptor studies.
- Functional Outcomes :
D-24851, bearing a 4-chlorobenzyl group, demonstrates potent microtubule inhibition and efficacy against drug-resistant cancers, highlighting the impact of halogenation on bioactivity .
Solubility and Stability
- The target compound requires stringent storage conditions (–80°C) to maintain integrity, whereas analogs like N-thiophen-2-yl derivatives show improved solubility via polar heterocycles (e.g., thiophene) .
- The discontinued status of the target compound () contrasts with actively researched analogs like D-24851, which has advanced to in vivo studies .
Biological Activity
N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide, with the CAS number 2426-22-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 302.37 g/mol
- Solubility : Moderately soluble in water (0.0159 mg/ml) and highly bioavailable with a bioavailability score of 0.55 .
Anticancer Properties
Research indicates that derivatives of indole compounds, including this compound, exhibit significant anticancer activity. A study published in the Journal of Medicinal Chemistry highlighted that certain indole-based compounds demonstrated substantial tumor growth inhibition in mouse xenograft models for head and neck cancers . This suggests a promising avenue for further exploration in cancer therapeutics.
Enzyme Inhibition
This compound has been identified as an inhibitor of several cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. This inhibition may have implications for drug-drug interactions and metabolism . The compound is not a substrate for P-glycoprotein, indicating potential for good absorption and distribution across biological membranes.
Neuropharmacological Effects
The compound's ability to cross the blood-brain barrier (BBB) suggests potential neuropharmacological applications. Its moderate lipophilicity (Log P values ranging from 2.56 to 3.11) supports this hypothesis, making it a candidate for investigating effects on neurological disorders .
The exact mechanism of action for this compound remains to be fully elucidated. However, its structural similarity to other known indole derivatives suggests that it may interact with various biological targets, including receptors involved in cell signaling pathways related to cancer progression and neurodegeneration.
Case Studies
- Head and Neck Cancer Model : In a study involving mouse models, compounds similar to this compound were shown to inhibit tumor growth significantly, indicating their potential as therapeutic agents against malignancies .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed favorable absorption characteristics and moderate solubility profiles, which are critical for oral bioavailability and therapeutic efficacy .
Data Table
| Property | Value |
|---|---|
| CAS Number | 2426-22-4 |
| Molecular Weight | 302.37 g/mol |
| Solubility | 0.0159 mg/ml |
| CYP Enzyme Inhibition | CYP1A2 (Yes), CYP2C19 (Yes), CYP3A4 (No) |
| BBB Permeability | Yes |
| Bioavailability Score | 0.55 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-Diisopropyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions starting with functionalized indole precursors. Key steps include:
- Coupling reactions : Use of carbodiimides (e.g., EDC/HOBt) to form acetamide bonds .
- Solvent systems : Dimethylformamide (DMF) or ethanol under reflux conditions (60–80°C) .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures .
- Characterization :
- NMR spectroscopy (1H, 13C) to confirm regiochemistry of the indole and acetamide moieties .
- Mass spectrometry (MS) for molecular weight validation .
Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?
- Critical Data :
- 1H NMR : Look for indole NH proton (~12 ppm, broad singlet) and methoxy group resonance (~3.8 ppm) .
- 13C NMR : Carbonyl signals at ~170 ppm (oxoacetamide) and ~155 ppm (indole C3) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and indole N-H (~3400 cm⁻¹) .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Stability Insights :
- Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the indole ring .
- Avoid exposure to light due to the photosensitive methoxy group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Approach :
- Dose-response validation : Re-evaluate activity across multiple cell lines (e.g., cancer vs. non-cancer) .
- Assay standardization : Control for variables like solvent (DMSO concentration ≤0.1%) and incubation time .
- Structural analogs : Compare with derivatives lacking the diisopropyl group to isolate pharmacophore contributions .
Q. What computational strategies are effective in predicting the biological targets of this compound?
- Methodology :
- Molecular docking : Use AutoDock Vina to screen against kinases (e.g., EGFR) or serotonin receptors due to indole scaffolding .
- QSAR modeling : Correlate substituent effects (e.g., methoxy position) with anti-inflammatory activity .
- Validation : Cross-reference docking results with experimental binding assays (e.g., SPR or ITC) .
Q. How can reaction yields be improved during the synthesis of this compound?
- Optimization Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
